REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[CH:6][CH2:7][CH3:8])[CH:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>CN(C)C=O.CCCCCC>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[CH:6][CH2:7][CH3:8])[CH:3]1[C:9]([Cl:15])=[O:10]
|
Name
|
2,2-dimethyl-3-(1-butenyl)cyclopropanecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1C=CCC)C(=O)O)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Subsequently, the reaction mixture was stirred for 1 hour at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=CCC)C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |